8-{[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-{[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane, also known as SDZ 216-525, is a synthetic compound that belongs to the class of azaspirodecane derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of 8-{[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane 216-525 is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. It also has affinity for the dopamine D2 and alpha-1 adrenergic receptors.
Biochemical and physiological effects:
This compound 216-525 has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. It also has anti-inflammatory and analgesic effects, which may be useful in treating pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 8-{[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane 216-525 is its high selectivity for the serotonin and dopamine receptors, which reduces the risk of side effects associated with non-specific binding. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
1. Further studies are needed to elucidate the exact mechanism of action of 8-{[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane 216-525 and its potential therapeutic applications in various diseases.
2. Development of more water-soluble analogs of this compound 216-525 to improve its bioavailability and efficacy.
3. Investigation of the potential use of this compound 216-525 in combination with other drugs for enhanced therapeutic effects.
4. Exploration of the potential use of this compound 216-525 in the treatment of other diseases such as Parkinson's disease and epilepsy.
5. Investigation of the long-term safety and efficacy of this compound 216-525 in clinical trials.
Scientific Research Applications
8-{[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane 216-525 has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, schizophrenia, and Alzheimer's disease. It has also been shown to have anti-inflammatory and analgesic properties.
properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25Cl2N3O3/c20-16-2-1-15(13-17(16)21)23-9-7-22(8-10-23)14-18(25)24-5-3-19(4-6-24)26-11-12-27-19/h1-2,13H,3-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRHJTKFGHQXHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CN3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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